6,8-Dimethoxyquinolin-3-amine
CAS No.:
Cat. No.: VC17685005
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12N2O2 |
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Molecular Weight | 204.22 g/mol |
IUPAC Name | 6,8-dimethoxyquinolin-3-amine |
Standard InChI | InChI=1S/C11H12N2O2/c1-14-9-4-7-3-8(12)6-13-11(7)10(5-9)15-2/h3-6H,12H2,1-2H3 |
Standard InChI Key | KCVPCGMBJGFBFY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C2C(=C1)C=C(C=N2)N)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Molecular Composition
6,8-Dimethoxyquinolin-3-amine belongs to the quinoline family, a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 220.23 g/mol. The methoxy groups at the 6- and 8-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions, while the 3-amine group enhances hydrogen-bonding potential .
Table 1: Comparative Molecular Properties of Selected Quinoline Derivatives
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6,8-dimethoxyquinolin-3-amine can be extrapolated from methods used for its chloro-substituted analog, 6-chloro-5,8-dimethoxyquinolin-3-amine. A plausible pathway involves:
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Nitration and Methoxylation: Starting with a pre-functionalized acetophenone derivative, nitration introduces nitro groups, followed by methoxylation using methylating agents like dimethyl sulfate .
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Cyclization: Condensation with N,N-dimethylformamide dimethyl acetal facilitates ring closure, forming the quinoline backbone .
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Amination: Catalytic hydrogenation or ammonia treatment introduces the 3-amine group, as demonstrated in the synthesis of 4-hydroxy-6,7-dimethoxyquinoline .
Key Reaction Conditions:
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Chlorination: Phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours.
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Reductive Amination: Hydrogen gas (1–3 atm) with palladium-on-carbon (Pd/C) at 25–50°C .
Industrial-Scale Challenges
Industrial production faces hurdles such as:
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Byproduct Formation: Competing reactions during methoxylation may yield regioisomers (e.g., 5,8- vs. 6,7-dimethoxy derivatives) .
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Waste Management: Chlorination steps generate acidic waste, necessitating neutralization protocols .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs like 6-chloro-5,8-dimethoxyquinolin-3-amine exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Candida albicans. The amine group at position 3 enhances membrane permeability, while methoxy groups stabilize interactions with microbial enzymes like dihydrofolate reductase.
Applications in Pharmaceutical Research
Drug Intermediate Synthesis
6,8-Dimethoxyquinolin-3-amine serves as a precursor for kinase inhibitors and antimetabolites. For example, its chloro analog is a key intermediate in cabozantinib (a tyrosine kinase inhibitor) .
Structure-Activity Relationship (SAR) Studies
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Methoxy Positioning: 6- and 8-methoxy groups improve metabolic stability compared to 5,7-substituted analogs.
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Amine Functionalization: Acylation of the 3-amine group modulates blood-brain barrier penetration .
Comparison with Related Quinoline Derivatives
6-Chloro-5,8-dimethoxyquinolin-3-amine
The chloro-substituted analog shows enhanced antimicrobial potency but higher hepatotoxicity risks due to reactive metabolite formation.
4-Chloro-6,7-dimethoxyquinoline
This derivative’s lack of a 3-amine group reduces its solubility but improves affinity for hydrophobic enzyme pockets .
Recent Developments and Future Directions
Green Synthesis Innovations
Recent patents emphasize solvent-free cyclization and enzymatic amination to reduce environmental impact .
Targeted Drug Delivery
Nanoparticle-encapsulated quinoline derivatives are being explored to enhance tumor-specific uptake .
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